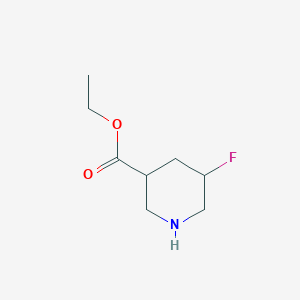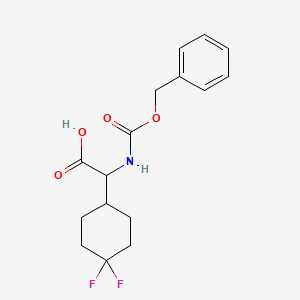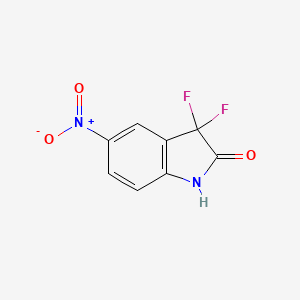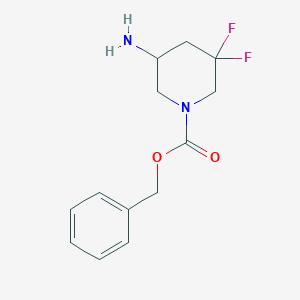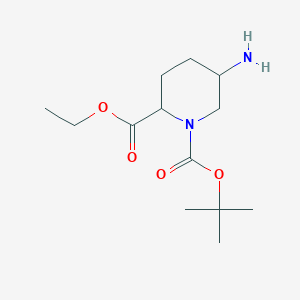
1-Boc-5-amino-piperidine-2-carboxylic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Boc-5-amino-piperidine-2-carboxylic acid ethyl ester is an organic compound with the molecular formula C13H24N2O4. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino group and an ethyl ester group on the carboxylic acid. This compound is commonly used in organic synthesis and medicinal chemistry due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Boc-5-amino-piperidine-2-carboxylic acid ethyl ester can be synthesized through a multi-step process. The synthesis typically begins with the protection of the amino group of piperidine using di-tert-butyl dicarbonate (Boc2O) under basic conditions to form the Boc-protected piperidine. The next step involves the esterification of the carboxylic acid group using ethanol and a suitable catalyst, such as sulfuric acid or hydrochloric acid, to yield the ethyl ester derivative .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions with optimized conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control temperature, pressure, and reaction time. The final product is typically purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
1-Boc-5-amino-piperidine-2-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected amino group can be substituted with other functional groups using nucleophilic reagents.
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid, to yield the free amine.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed under basic or acidic conditions to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Reagents: Used for substitution reactions.
Acidic Reagents: Such as TFA or HCl for deprotection of the Boc group.
Basic or Acidic Conditions: For hydrolysis of the ethyl ester group.
Major Products Formed
Free Amine: Formed after deprotection of the Boc group.
Carboxylic Acid: Formed after hydrolysis of the ethyl ester group.
Scientific Research Applications
1-Boc-5-amino-piperidine-2-carboxylic acid ethyl ester is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Employed in the development of drug candidates and therapeutic agents.
Industry: Utilized in the production of fine chemicals and intermediates for various applications.
Mechanism of Action
The mechanism of action of 1-Boc-5-amino-piperidine-2-carboxylic acid ethyl ester involves its ability to act as a precursor or intermediate in chemical reactions. The Boc group provides protection to the amino group, allowing selective reactions to occur at other functional sites. Upon deprotection, the free amine can participate in further reactions, such as forming peptide bonds or interacting with biological targets .
Comparison with Similar Compounds
Similar Compounds
- 1-Boc-4-amino-piperidine-2-carboxylic acid ethyl ester
- 1-Boc-3-amino-piperidine-2-carboxylic acid ethyl ester
- 1-Boc-6-amino-piperidine-2-carboxylic acid ethyl ester
Uniqueness
1-Boc-5-amino-piperidine-2-carboxylic acid ethyl ester is unique due to the position of the amino group on the piperidine ring, which influences its reactivity and the types of reactions it can undergo. The presence of the Boc protecting group and the ethyl ester group also adds to its versatility in synthetic applications .
Properties
IUPAC Name |
1-O-tert-butyl 2-O-ethyl 5-aminopiperidine-1,2-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O4/c1-5-18-11(16)10-7-6-9(14)8-15(10)12(17)19-13(2,3)4/h9-10H,5-8,14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVMRVIPMDLABQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(CN1C(=O)OC(C)(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
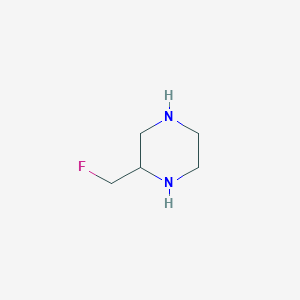
![Methyl 4-(fluoromethyl)bicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B7968460.png)

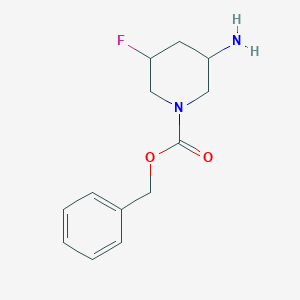
![5-Fluoro-2-azabicyclo[2.2.1]heptane](/img/structure/B7968479.png)
